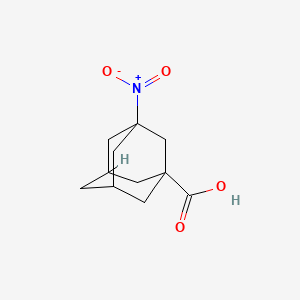
3-Nitroadamantane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitroadamantane-1-carboxylic acid is a useful research compound. Its molecular formula is C11H15NO4 and its molecular weight is 225.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Applications
1. Antidiabetic Drug Synthesis
3-Nitroadamantane-1-carboxylic acid is recognized for its role as an intermediate in the synthesis of Vildagliptin, a Dipeptidyl Peptidase 4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. The compound enhances insulin secretion by inhibiting the degradation of incretin hormones, thus playing a crucial role in glucose metabolism.
2. Antioxidant Research
The compound exhibits antioxidant properties, making it valuable in pharmacological research aimed at developing treatments that mitigate oxidative stress-related cellular damage. Its ability to scavenge free radicals may lead to protective effects against various diseases, including cancer.
Catalytic Applications
1. Co-catalyst in Organic Reactions
this compound has potential applications as a co-catalyst in transition metal-catalyzed reactions. Its unique structure allows it to participate effectively in various catalytic processes, enhancing reaction rates and selectivity .
2. Nitration Reactions
The compound can be utilized in nitration reactions due to its nitro group, facilitating the introduction of nitro functionalities into other organic substrates. This application is particularly relevant in synthesizing more complex molecules for pharmaceutical and industrial purposes .
Materials Science Applications
1. Polymer Chemistry
Research indicates that derivatives of this compound can be incorporated into polymer matrices, potentially leading to the development of new materials with enhanced properties such as thermal stability and mechanical strength. The polymerizable nature of adamantane derivatives allows for innovative material design .
2. Nanomaterials
The unique structural characteristics of adamantane derivatives make them suitable for applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Their stability and biocompatibility are advantageous for biomedical applications .
Analyse Des Réactions Chimiques
Esterification of the Carboxylic Acid Group
The carboxylic acid moiety undergoes classic esterification under acidic conditions. For example, treatment with methanol and sulfuric acid yields the corresponding methyl ester :
\$$ \text{3-Nitroadamantane-1-COOH} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{3-Nitroadamantane-1-COOCH}_3 + \text{H}_2\text{O} \$$
Key Considerations :
-
Acid catalysis protonates the carbonyl oxygen, enhancing electrophilicity for nucleophilic alcohol attack .
-
Steric hindrance from the adamantane scaffold may slow reaction kinetics compared to linear carboxylic acids .
Amide Formation via Carbodiimide Activation
The carboxylic acid group can be activated using carbodiimides like DCC (dicyclohexylcarbodiimide) for nucleophilic acyl substitution with amines :
\$$ \text{3-Nitroadamantane-1-COOH} + \text{RNH}_2 \xrightarrow{\text{DCC}} \text{3-Nitroadamantane-1-CONHR} \$$
Mechanistic Pathway :
-
DCC reacts with the carboxylic acid to form an O-acylisourea intermediate.
-
Nucleophilic attack by the amine yields the amide and dicyclohexylurea byproduct .
Applications :
Nef Reaction: Nitro to Carbonyl Conversion
The nitro group can be transformed into a carbonyl via the Nef reaction. Oxidative methods using Oxone® (potassium peroxymonosulfate) are effective under acidic conditions :
\$$ \text{3-Nitroadamantane-1-COOH} \xrightarrow{\text{Oxone®}} \text{3-Oxoadamantane-1-COOH} \$$
Challenges :
-
Competing decarboxylation may occur under strong acidic conditions .
-
Adamantane’s stability minimizes skeletal degradation during oxidation .
Reduction of the Nitro Group
Catalytic hydr
Propriétés
Numéro CAS |
42711-76-2 |
|---|---|
Formule moléculaire |
C11H15NO4 |
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
3-nitroadamantane-1-carboxylic acid |
InChI |
InChI=1S/C11H15NO4/c13-9(14)10-2-7-1-8(3-10)5-11(4-7,6-10)12(15)16/h7-8H,1-6H2,(H,13,14) |
Clé InChI |
VSRRAGQUKPLYMV-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)[N+](=O)[O-])C(=O)O |
SMILES canonique |
C1C2CC3(CC1CC(C2)(C3)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













